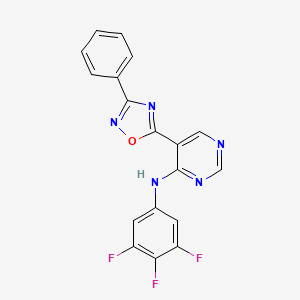
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3,4,5-trifluorophenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3,4,5-trifluorophenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H10F3N5O and its molecular weight is 369.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3,4,5-trifluorophenyl)pyrimidin-4-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Pharmacological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Several studies have evaluated the anticancer potential of pyrimidine derivatives, including those with oxadiazole moieties. The compound has shown promising results against various cancer cell lines due to its ability to inhibit tyrosine kinases associated with tumor growth.
Case Study :
In a study examining multiple pyrimidine derivatives, This compound was found to significantly reduce cell viability in lung and pancreatic cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It demonstrated moderate activity against both gram-positive and gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference Compound (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Candida albicans | 10 | 16 |
The data indicates that while the compound shows some efficacy against these pathogens, it is less potent than established antibiotics .
3. Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may act on enzymes involved in metabolic pathways related to cancer and inflammation.
Mechanism of Action :
The oxadiazole ring is known to enhance the binding affinity of compounds to target enzymes by stabilizing the transition state during catalysis. This characteristic may contribute to its observed biological activities .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, research indicated that derivatives of N-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited substantial growth inhibition against various cancer cell lines. Specifically, one derivative demonstrated percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells. Other tested lines showed moderate activity with PGIs ranging from 51.88% to 67.55% .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
This anticancer activity is attributed to the compound's ability to interfere with cellular processes critical for cancer cell survival and proliferation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups.
For example, the synthesis process involves the condensation of specific oxadiazole derivatives with pyrimidine amines under controlled conditions to yield the desired product .
Other Biological Activities
Beyond its anticancer potential, derivatives of oxadiazoles have demonstrated a range of biological activities including:
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Certain oxadiazole compounds exhibit anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .
Future Research Directions
Continued research is essential to fully understand the therapeutic potential of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3,4,5-trifluorophenyl)pyrimidin-4-amine. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore the detailed pathways through which this compound acts against cancer cells.
- Formulation Development : Investigating different delivery methods to enhance bioavailability and therapeutic outcomes.
特性
IUPAC Name |
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3,4,5-trifluorophenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O/c19-13-6-11(7-14(20)15(13)21)24-17-12(8-22-9-23-17)18-25-16(26-27-18)10-4-2-1-3-5-10/h1-9H,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLKYYZEWVICOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC(=C(C(=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













